1-(3-Chloro-4-fluorophenyl)-1-butanol
Description
Overview of Halogenated Aryl Alcohol Derivatives
Halogenated aryl alcohol derivatives are organic compounds that feature a hydroxyl group and at least one halogen atom attached to an aromatic ring system. The halogen atoms are typically fluorine, chlorine, bromine, or iodine. These compounds are broadly classified based on the position of the hydroxyl group relative to the aromatic ring. Aryl halides, or haloarenes, have a halogen atom directly bonded to an sp²-hybridized carbon of the benzene (B151609) ring. rsc.orgchemicalbook.com The carbon-halogen bond in these structures is robust due to the interaction between the halogen's lone pairs and the ring's pi-system.
The introduction of halogen atoms to an aryl alcohol framework has several significant consequences for the molecule's properties:
Polarity and Intermolecular Forces : Molecules containing halogens are generally polar. nih.gov The high electronegativity of halogens like fluorine and chlorine creates a dipole moment. This increased polarity, along with a higher molecular mass compared to non-halogenated analogues, leads to stronger intermolecular forces of attraction, such as dipole-dipole interactions. nih.gov Consequently, halogenated compounds typically have higher boiling points than their parent hydrocarbons. nih.gov
Reactivity : The halogens act as electron-withdrawing groups, influencing the reactivity of the aromatic ring towards electrophilic substitution. They also serve as potential leaving groups in nucleophilic aromatic substitution reactions, although this is less common for aryl chlorides and fluorides unless activated by other substituents.
Synthetic Utility : Halogenated organic compounds are crucial starting materials and intermediates in the synthesis of a wide range of more complex organic molecules. nih.gov They are substrates for numerous cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) that form new carbon-carbon or carbon-heteroatom bonds, making them indispensable in modern synthetic chemistry.
Significance of 1-(3-Chloro-4-fluorophenyl)-1-butanol within Organic Synthesis
This compound is a chiral secondary alcohol. Its significance in organic synthesis stems primarily from its role as a specialized intermediate. The specific arrangement of a chloro and a fluoro substituent on the phenyl ring provides a unique electronic and steric environment, which can be exploited in multi-step synthetic sequences. The secondary alcohol group is a key functional handle, allowing for further transformations such as oxidation to a ketone, esterification, or substitution reactions.
A common and logical synthetic route to this compound proceeds in two main steps:
Friedel-Crafts Acylation : The synthesis begins with the creation of the precursor ketone, 1-(3-chloro-4-fluorophenyl)butan-1-one. This is typically achieved via a Friedel-Crafts acylation reaction. In this step, 1-chloro-2-fluorobenzene (B165100) is reacted with an acylating agent like butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemicalbook.comorganic-chemistry.org The reaction introduces the butanoyl group onto the aromatic ring, preferentially at the position para to the fluorine atom due to steric and electronic directing effects.
Reduction of the Ketone : The resulting ketone is then reduced to the target secondary alcohol. This transformation is commonly carried out using metal hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a mild and effective reagent for this purpose. Alternatively, stronger reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation could be employed. The reduction of the carbonyl group creates a new stereocenter, resulting in a racemic mixture of (R)- and (S)-1-(3-Chloro-4-fluorophenyl)-1-butanol unless a chiral reducing agent is used.
The physical and chemical properties of this compound can be inferred from closely related analogues.
Table 1: Predicted and Comparative Properties of Halogenated Phenylbutanols Note: Data for the target compound is predicted based on analogues. Data for 4-Chloro-1-(4-fluorophenyl)butan-1-ol is from experimental sources.
| Property | This compound (Predicted) | 4-Chloro-1-(4-fluorophenyl)butan-1-ol nih.gov |
| Molecular Formula | C₁₀H₁₂ClFO | C₁₀H₁₂ClFO |
| Molecular Weight | 202.65 g/mol | 202.65 g/mol |
| Appearance | Likely a colorless liquid or low-melting solid | Not specified |
| Boiling Point | Elevated due to polarity and molecular weight | Not specified |
| Solubility | Poorly soluble in water; soluble in organic solvents | Not specified |
| Key Spectroscopic Features (Predicted) | ¹H NMR : Aromatic protons (6.5-8.0 ppm), carbinol proton (-CHOH, ~4.5-5.0 ppm), alkyl protons (0.8-2.0 ppm). ¹³C NMR : Aromatic carbons (115-160 ppm), carbinol carbon (~70-75 ppm), alkyl carbons (10-40 ppm). IR : Broad O-H stretch (~3300 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), C=C aromatic stretches (~1500-1600 cm⁻¹), C-F stretch (~1200-1250 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹). | Not specified |
Historical Context of Related Chemical Architectures
The synthesis of molecules like this compound is built upon a foundation of classic organic reactions developed over more than a century. The key transformations required for its assembly have deep historical roots.
The Friedel-Crafts Reaction : The ability to attach the butanoyl side chain to the substituted benzene ring relies on the Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877. This reaction, which involves the acylation of an aromatic ring using an acyl halide and a Lewis acid catalyst, was a monumental breakthrough in organic chemistry. organic-chemistry.orggoogle.com It provided one of the first reliable methods for forming new carbon-carbon bonds to an aromatic ring, paving the way for the synthesis of countless aryl ketones and their derivatives.
The Grignard Reaction : An alternative and equally fundamental approach to creating such secondary alcohols is the Grignard reaction, developed by Victor Grignard around 1900, for which he was awarded the Nobel Prize in Chemistry in 1912. This reaction involves the addition of an organomagnesium halide (a Grignard reagent) to a carbonyl compound. youtube.com For example, this compound could be synthesized by reacting 3-chloro-4-fluorobenzaldehyde (B1582058) with a propylmagnesium bromide Grignard reagent. The Grignard reaction revolutionized organic synthesis by providing a robust tool for C-C bond formation. youtube.comyoutube.com
Development of Metal Hydride Reductants : The second key step, the reduction of a ketone to a secondary alcohol, was made significantly more efficient and selective with the discovery of metal hydride reagents in the 1940s. The work of H.I. Schlesinger and H.C. Brown led to the development of lithium aluminum hydride (LiAlH₄) and, subsequently, the milder and more selective sodium borohydride (NaBH₄). These reagents replaced older, less efficient methods and provided chemists with powerful tools for the selective reduction of carbonyl compounds, which remains a cornerstone of modern synthesis.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO/c1-2-3-10(13)7-4-5-9(12)8(11)6-7/h4-6,10,13H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNMCIYOFPKCDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)F)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 3 Chloro 4 Fluorophenyl 1 Butanol
Retrosynthetic Analysis of the 1-(3-Chloro-4-fluorophenyl)-1-butanol Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.comleah4sci.com For this compound, the most logical disconnections involve the bonds formed during the primary synthetic steps.
The principal retrosynthetic disconnection is at the C1-C2 bond of the butanol chain, which simplifies the molecule into a four-carbon (butyl) synthon and a substituted aromatic synthon. This leads to two primary forward synthesis strategies:
Grignard-type Addition: The most common approach involves disconnecting the bond between the aromatic ring and the carbinol carbon (the carbon bearing the -OH group). This identifies 3-chloro-4-fluorobenzaldehyde (B1582058) as a key precursor and a propyl nucleophile, such as a propyl Grignard reagent (CH₃CH₂CH₂MgBr), as the reactant. mnstate.eduyoutube.com
Carbonyl Reduction: An alternative disconnection targets the C-H bond at the carbinol carbon, implying that the alcohol is formed from the reduction of a ketone. This points to 1-(3-chloro-4-fluorophenyl)butan-1-one as the immediate precursor.
A less direct, multi-step disconnection involves functional group interconversion (FGI) on the aromatic ring. ub.eduscribd.com This strategy starts with a simpler aromatic precursor, such as 3-chloro-4-fluoroaniline (B193440), which is then chemically modified to introduce the necessary butanol side chain. guidechem.com
Direct Synthesis Approaches
Direct synthesis methods aim to construct the target molecule in a single key bond-forming or functional group transformation step from advanced intermediates.
Carbonyl Reduction Strategies
This approach involves the reduction of the corresponding ketone, 1-(3-chloro-4-fluorophenyl)butan-1-one. The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. Various hydride reagents can accomplish this, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most common. imperial.ac.uk Sodium borohydride is generally preferred for its milder nature and compatibility with protic solvents like methanol (B129727) or ethanol (B145695), offering high chemoselectivity. youtube.com
Table 1: Comparison of Reducing Agents for Ketone Reduction
| Reagent | Typical Solvent | Relative Reactivity | Key Considerations |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild | Selective for aldehydes and ketones. Safer to handle. |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Strong | Reduces ketones, esters, and carboxylic acids. Highly reactive with water. |
The general reaction involves dissolving the ketone in an appropriate solvent and adding the reducing agent, followed by an aqueous workup to protonate the resulting alkoxide and yield the final alcohol product.
Grignard or Organolithium Additions to Aromatic Aldehydes or Ketones
The Grignard reaction is a versatile and widely used method for forming carbon-carbon bonds. chemie-brunschwig.ch In the context of synthesizing this compound, this involves the nucleophilic addition of an organometallic reagent to a carbonyl compound. libretexts.org
There are two primary pathways using this method:
Pathway A: Reaction of 3-chloro-4-fluorobenzaldehyde with a propyl Grignard reagent (e.g., propylmagnesium bromide).
Pathway B: Reaction of butanal with a (3-chloro-4-fluorophenyl) Grignard reagent.
Pathway A is often more straightforward as it involves preparing a Grignard reagent from a simple alkyl halide like 1-bromopropane. The Grignard reagent is formed by reacting the alkyl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). google.comchemrxiv.org This reagent then attacks the electrophilic carbonyl carbon of 3-chloro-4-fluorobenzaldehyde. An acidic workup subsequently protonates the intermediate magnesium alkoxide to give the desired secondary alcohol. mnstate.edu
Table 2: Typical Conditions for Grignard Synthesis (Pathway A)
| Step | Reactants | Solvent | Conditions |
|---|---|---|---|
| 1. Reagent Formation | 1-Bromopropane, Magnesium turnings | Anhydrous THF or Diethyl Ether | Room temperature or gentle reflux, under inert atmosphere (N₂ or Ar). |
| 2. Addition | Propylmagnesium bromide, 3-Chloro-4-fluorobenzaldehyde | Anhydrous THF or Diethyl Ether | Cooled (e.g., 0 °C), followed by stirring at room temperature. |
Multi-step Synthetic Routes
Strategies Involving Functional Group Interconversions on a Pre-formed Butanol Chain
Functional group interconversion (FGI) is the process of converting one functional group into another. imperial.ac.ukfiveable.mevanderbilt.edu While synthetically challenging due to potential side reactions and issues with regioselectivity, it is a viable strategy. One hypothetical route could involve the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene (B165100) with butyryl chloride to yield 1-(3-chloro-4-fluorophenyl)butan-1-one, which is then reduced as described in section 2.2.1. The directing effects of the chloro and fluoro substituents make this a complex reaction to control.
A more practical approach involves building a simpler chain that is later modified. For instance, a process described in a patent for synthesizing 4-phenyl-1-butanol (B1666560) starts with tetrahydrofuran (THF), which reacts with acetyl chloride to form 4-chlorobutyl acetate. This intermediate then undergoes a Friedel-Crafts alkylation with benzene (B151609) to yield 4-phenylbutyl acetate, which is hydrolyzed to 4-phenyl-1-butanol. google.com A similar principle could be adapted, using 1-chloro-2-fluorobenzene as the aromatic starting material, although the harsher conditions of Friedel-Crafts reactions must be considered.
Approaches Utilizing Halogenated Aromatic Precursors (e.g., 3-chloro-4-fluoroaniline)
3-Chloro-4-fluoroaniline is a common and important industrial intermediate. guidechem.comnih.gov It serves as a versatile starting point for introducing various functionalities onto the aromatic ring, making it a key precursor for multi-step syntheses. google.com A common pathway involves converting the aniline's amino group into a better leaving group or a group suitable for forming an organometallic reagent.
A representative synthetic sequence is outlined below:
Diazotization and Sandmeyer Reaction: The amino group of 3-chloro-4-fluoroaniline is converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HBr). The resulting diazonium salt is then treated with a copper(I) halide, such as copper(I) bromide (CuBr), to replace the diazonium group with a bromine atom, yielding 1-bromo-3-chloro-4-fluorobenzene.
Grignard Formation and Aldehyde Addition: The 1-bromo-3-chloro-4-fluorobenzene is then used to prepare the corresponding Grignard reagent, (3-chloro-4-fluorophenyl)magnesium bromide. This is achieved by reacting it with magnesium metal in an anhydrous ether solvent.
Final Step: The prepared Grignard reagent is reacted with butanal (butyraldehyde). The subsequent acidic workup yields the final product, this compound.
This multi-step approach leverages the availability of 3-chloro-4-fluoroaniline, which itself can be synthesized from precursors like 3,4-dichloronitrobenzene (B32671) through fluorination and reduction steps. google.com
Table 3: Chemical Compounds Mentioned
| Compound Name | IUPAC Name | Molecular Formula |
|---|---|---|
| This compound | 1-(3-Chloro-4-fluorophenyl)butan-1-ol | C₁₀H₁₂ClFO |
| 3-Chloro-4-fluoroaniline | 3-Chloro-4-fluoroaniline | C₆H₅ClFN |
| 1-(3-Chloro-4-fluorophenyl)butan-1-one | 1-(3-Chloro-4-fluorophenyl)butan-1-one | C₁₀H₁₀ClFO |
| 3-Chloro-4-fluorobenzaldehyde | 3-Chloro-4-fluorobenzaldehyde | C₇H₄ClFO |
| Propylmagnesium bromide | Propylmagnesium bromide | C₃H₇BrMg |
| Butanal | Butanal | C₄H₈O |
| (3-Chloro-4-fluorophenyl)magnesium bromide | Bromo(3-chloro-4-fluorophenyl)magnesium | C₆H₃BrClFMg |
| Sodium borohydride | Sodium tetrahydridoborate | NaBH₄ |
| Lithium aluminum hydride | Lithium tetrahydridoaluminate | LiAlH₄ |
| 1-Bromo-3-chloro-4-fluorobenzene | 1-Bromo-3-chloro-4-fluorobenzene | C₆H₃BrClF |
| 1-Bromopropane | 1-Bromopropane | C₃H₇Br |
| Tetrahydrofuran (THF) | Oxolane | C₄H₈O |
| 1-Chloro-2-fluorobenzene | 1-Chloro-2-fluorobenzene | C₆H₄ClF |
| Butyryl chloride | Butanoyl chloride | C₄H₇ClO |
| 4-Phenyl-1-butanol | 4-Phenylbutan-1-ol | C₁₀H₁₄O |
| 4-Chlorobutyl acetate | 4-Chlorobutyl acetate | C₆H₁₁ClO₂ |
| 4-Phenylbutyl acetate | 4-Phenylbutyl acetate | C₁₂H₁₆O₂ |
Stereochemical Considerations and Enantioselective Synthesis
Chiral Center at C1 of 1-(3-Chloro-4-fluorophenyl)-1-butanol
The chemical structure of this compound contains a single stereogenic center, also known as a chiral center, at the first carbon atom (C1) of the butanol chain. This carbon is bonded to four different substituents: a hydroxyl group (-OH), a hydrogen atom (-H), a 3-chloro-4-fluorophenyl group, and a propyl group (-CH2CH2CH3). The presence of this chiral center means that the molecule is not superimposable on its mirror image, leading to the existence of two distinct stereoisomers known as enantiomers.
These enantiomers, designated as (R)-1-(3-chloro-4-fluorophenyl)-1-butanol and (S)-1-(3-chloro-4-fluorophenyl)-1-butanol, possess identical physical and chemical properties in an achiral environment. However, they can exhibit significant differences in their biological activity due to the stereospecific nature of interactions with chiral biological macromolecules such as enzymes and receptors. Therefore, the ability to selectively synthesize one enantiomer over the other is of paramount importance.
Enantioselective Catalysis in the Synthesis of Chiral Aryl Alcohols
The synthesis of enantiomerically pure or enriched aryl alcohols is a well-established field in organic chemistry, with numerous catalytic methods developed to achieve high levels of stereocontrol. These methods are broadly applicable to the synthesis of chiral this compound.
A primary route to chiral secondary alcohols is the asymmetric reduction of the corresponding prochiral ketone, in this case, 3'-chloro-4'-fluorobutyrophenone. This transformation can be achieved using a variety of chiral catalysts and reducing agents.
Catalytic Asymmetric Reduction of Prochiral Ketones:
| Catalyst/Reagent System | Product Configuration | Enantiomeric Excess (ee) | Notes |
| Chiral Oxazaborolidine Catalysts | (R) or (S) | Moderate to high (43-95%) | The enantioselectivity can be influenced by the structure of the ketone substrate. |
| Alcohol Dehydrogenases (ADHs) | (R) or (S) | High (>99%) | These biocatalysts offer excellent chemo-, regio-, and stereoselectivity under mild reaction conditions. |
| Yeast Strains (e.g., Saccharomyces cerevisiae) | Predominantly (S) | High (up to 99%) | Whole-cell biocatalysis can be a cost-effective and environmentally friendly approach. |
This table provides illustrative examples of asymmetric reduction methods and their typical performance. Actual results for the reduction of 3'-chloro-4'-fluorobutyrophenone may vary.
Another strategy involves the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into the substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. While effective, this method is often less atom-economical than catalytic asymmetric approaches.
Enzymatic Resolution and Biocatalysis for Enantiopure this compound
Biocatalysis has emerged as a powerful and green tool for the synthesis of enantiopure pharmaceuticals. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols due to their high enantioselectivity and stability in organic solvents.
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst, in this case, a lipase. This results in the separation of the two enantiomers. For a racemic mixture of this compound, this can be achieved through two primary lipase-catalyzed reactions:
Enantioselective Acylation: In the presence of an acyl donor (e.g., vinyl acetate), a lipase will selectively acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted.
Enantioselective Hydrolysis: Alternatively, the racemic alcohol can first be chemically converted to its corresponding ester. A lipase is then used to selectively hydrolyze one enantiomer of the ester back to the alcohol, leaving the other ester enantiomer untouched.
Lipases such as Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase (PSL), and porcine pancreas lipase (PPL) are commonly employed for these transformations. The efficiency of the resolution is often described by the enantiomeric ratio (E), with higher E values indicating better separation of the enantiomers.
Commonly Used Lipases in Kinetic Resolution:
| Lipase Source | Common Acyl Donors | Typical Solvents |
| Candida antarctica Lipase B (CAL-B) | Vinyl acetate, Isopropenyl acetate | Diisopropyl ether, Toluene |
| Pseudomonas cepacia Lipase (PSL) | Vinyl acetate, Acetic anhydride | Hexane, Tetrahydrofuran (B95107) |
| Porcine Pancreas Lipase (PPL) | Vinyl acetate, Ethyl acetate | Hexane, Diisopropyl ether |
This table lists examples of lipases and conditions commonly used in the kinetic resolution of secondary alcohols.
Beyond lipases, other microbial whole-cell systems can be utilized for the enantioselective synthesis of chiral alcohols. Various yeast and bacterial strains possess reductases that can reduce the precursor ketone, 3'-chloro-4'-fluorobutyrophenone, to a single enantiomer of the corresponding alcohol with high enantiomeric excess. Screening of different microbial strains is often necessary to identify an organism that provides the desired enantiomer with high yield and selectivity.
Absolute Configuration Determination Methodologies
The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, particularly in fields such as pharmacology and materials science, where the three-dimensional arrangement of atoms dictates biological activity and physical properties. For this compound, which possesses a single stereocenter at the carbinol carbon, establishing the absolute spatial orientation of the substituents as either (R) or (S) is essential for understanding its interactions in a chiral environment. A variety of sophisticated analytical techniques are employed for this purpose, each providing a unique approach to unambiguously assigning the absolute configuration. These methodologies range from spectroscopic techniques that measure the differential interaction with polarized light to diffraction methods that map the precise atomic coordinates in a crystalline solid.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orghindsinstruments.com As an extension of circular dichroism into the infrared range, VCD provides detailed three-dimensional structural information because it is sensitive to the mutual orientation of different groups within a molecule. wikipedia.org
The power of VCD lies in its synergy with quantum chemical calculations. The absolute configuration of a molecule like this compound can be determined by comparing its experimentally measured VCD spectrum with spectra predicted computationally, typically using Density Functional Theory (DFT). wikipedia.org The process involves calculating the theoretical VCD spectra for both the (R) and (S) enantiomers. The absolute configuration of the experimental sample is then assigned by identifying which of the calculated spectra matches the experimental one.
VCD is particularly useful for studying molecules in solution, eliminating the often-challenging need for crystallization. hindsinstruments.comchemrxiv.org The technique is highly sensitive to the conformation of the molecule, with the VCD signals, especially in the fingerprint region (below 2000 cm⁻¹), providing a unique spectral signature for a specific enantiomer. nih.gov For this compound, the key vibrational modes, such as the C-H, O-H, and C-O stretching and bending modes, would be expected to show distinct VCD signals.
Table 1: Representative VCD Spectral Data for a Chiral Alcohol
This table illustrates the type of data obtained from a VCD experiment for a specific enantiomer. The signs (+/-) of the differential absorption (ΔA) are critical for matching with calculated spectra.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Differential Absorption (ΔA x 10⁻⁵) |
| 3550 | O-H Stretch | +1.5 |
| 2980 | C-H Stretch (alkyl) | -2.3 |
| 1460 | C-H Bend (alkyl) | +0.8 |
| 1250 | C-O Stretch / O-H Bend | +3.1 |
| 1100 | C-C Stretch / C-H Bend | -1.9 |
X-ray Crystallography of Chiral Derivatives
X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule. nih.gov This technique provides an unambiguous three-dimensional structure of a molecule in its crystalline state, revealing the precise spatial arrangement of its atoms. nih.gov
For a secondary alcohol like this compound, which may be a liquid or difficult to crystallize on its own, a common strategy is to convert it into a crystalline derivative. This is achieved by reacting the alcohol with a chiral derivatizing agent of known absolute configuration, often one containing a heavy atom. The resulting diastereomer is then crystallized. The presence of the heavy atom (e.g., bromine or iodine) in the molecule enhances anomalous dispersion effects, which are crucial for the reliable determination of the absolute structure. A key metric in this determination is the Flack parameter; a value close to zero for a given configuration confirms the assignment is correct. nih.gov
Alternatively, co-crystallization with a chiral compound of known configuration can also be employed. The well-defined structure of the known component allows for the unambiguous assignment of the unknown stereocenter within the crystal lattice. nih.gov
Table 2: Illustrative Crystallographic Data for a Chiral Derivative
This table presents hypothetical data that would be obtained from an X-ray diffraction experiment on a chiral derivative of this compound.
| Parameter | Value | Description |
| Chemical Formula | C₁₈H₁₈BrClFO₂ | Formula of a hypothetical brominated ester derivative. |
| Crystal System | Orthorhombic | The crystal lattice system. |
| Space Group | P2₁2₁2₁ | A common chiral space group. |
| Flack Parameter | 0.02(3) | A value near 0 confirms the assigned (R) or (S) configuration. |
| R-factor | 0.035 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Chiral HPLC and GC Analysis for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used methods for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral sample. chromatographyonline.comnih.gov These techniques separate the enantiomers of a racemic mixture by utilizing a chiral environment, most commonly a chiral stationary phase (CSP). nih.govgcms.cz
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. sigmaaldrich.com Because these diastereomeric complexes have different energies and stabilities, one enantiomer interacts more strongly with the stationary phase and is retained longer, resulting in different elution times. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), cyclodextrins, or proteins. nih.govsigmaaldrich.com
While primarily used for quantification, chiral HPLC or GC can be used to assign absolute configuration if a pure sample of one enantiomer (an authentic standard) is available for comparison. By injecting the standard, one can determine whether the (R) or (S) enantiomer has the shorter or longer retention time under specific chromatographic conditions. The enantiomeric excess of an unknown sample is calculated from the relative peak areas of the two enantiomers in the chromatogram.
Table 3: Example Chiral HPLC Separation Data
This table shows representative results from a chiral HPLC analysis for determining the enantiomeric excess of a this compound sample.
| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee) |
| (R)-1-(3-Chloro-4-fluorophenyl)-1-butanol | 12.5 | 98.5 | 97.0% |
| (S)-1-(3-Chloro-4-fluorophenyl)-1-butanol | 14.8 | 1.5 |
Reaction Pathways and Mechanistic Investigations
Reactivity of the Hydroxyl Group
The secondary alcohol functional group is a primary site for several chemical transformations, including oxidation, esterification, and etherification.
The secondary alcohol group of 1-(3-Chloro-4-fluorophenyl)-1-butanol can be oxidized to form the corresponding ketone. This reaction typically proceeds without affecting the halogen substituents on the aromatic ring under mild oxidizing conditions.
Product Formation: The primary product of the oxidation of this compound is 1-(3-chloro-4-fluorophenyl)butan-1-one .
Reaction Scheme: this compound + [O] → 1-(3-Chloro-4-fluorophenyl)butan-1-one + H₂O
A variety of oxidizing agents can be employed for this transformation. The choice of reagent depends on the desired selectivity and reaction conditions.
| Oxidizing Agent | Description |
| Pyridinium chlorochromate (PCC) | A mild reagent that selectively oxidizes secondary alcohols to ketones in dichloromethane (B109758) (DCM). |
| Jones reagent (CrO₃/H₂SO₄/acetone) | A strong oxidizing agent. Can lead to over-oxidation if not controlled carefully. |
| Swern oxidation (DMSO, oxalyl chloride, Et₃N) | A mild and high-yield method for converting alcohols to ketones at low temperatures. |
| Dess-Martin periodinane (DMP) | A mild oxidant that allows for the conversion of primary and secondary alcohols to aldehydes and ketones. |
Under more forceful or prolonged oxidation conditions, cleavage of the carbon-carbon bond adjacent to the carbonyl group in the resulting ketone can occur, potentially leading to the formation of 3-chloro-4-fluorobenzoic acid . However, this requires significantly harsher conditions than the initial oxidation to the ketone.
The hydroxyl group readily participates in esterification and etherification reactions, which are fundamental transformations for alcohols.
Esterification: The most common method for converting a carboxylic acid and an alcohol to an ester is the Fischer esterification. masterorganicchemistry.com This reaction involves heating the alcohol and a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process where water is removed to drive the reaction towards the ester product. masterorganicchemistry.comyoutube.com For this compound, the reaction with a generic carboxylic acid (R-COOH) would proceed as follows:
Reaction: this compound + R-COOH ⇌ 1-(3-Chloro-4-fluorophenyl)butyl ester + H₂O
Etherification: Ethers can be synthesized from this compound using methods like the Williamson ether synthesis. This two-step process involves:
Deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide.
Reaction of the alkoxide with an alkyl halide (e.g., R'-X) in a nucleophilic substitution reaction to form the ether.
Reaction:
this compound + NaH → Sodium 1-(3-chloro-4-fluorophenyl)butoxide + H₂
Sodium 1-(3-chloro-4-fluorophenyl)butoxide + R'-X → 1-(3-Chloro-4-fluorophenyl)-1-(alkoxy)butane + NaX
While this compound itself does not possess a suitable leaving group on its butanol chain for direct intramolecular cyclization, its derivatives can undergo such reactions. Specifically, γ-haloalcohols are known to cyclize to form five-membered tetrahydrofuran (B95107) (THF) rings. google.com
For instance, a structurally related compound, 4-chloro-1-butanol (B43188), readily undergoes intramolecular cyclization in the presence of a base to yield tetrahydrofuran. google.com Similarly, the reaction of 4-chloro-2-butanol with aqueous sodium hydroxide (B78521) is dominated by intramolecular substitution (Sₙi) to produce 2-methyloxetane. umich.eduumich.edu
Drawing a parallel, if a derivative such as 4-chloro-1-(3-chloro-4-fluorophenyl)-1-butanol were subjected to basic conditions, it would be expected to undergo an intramolecular Williamson ether synthesis. The alkoxide formed by the deprotonation of the hydroxyl group would attack the carbon bearing the chlorine atom at the C4 position, leading to the formation of a substituted tetrahydrofuran ring.
Hypothetical Reaction Pathway:
Deprotonation of the hydroxyl group by a base.
Intramolecular Sₙ2 attack by the resulting alkoxide on the C4 carbon.
Displacement of the chloride ion to form 2-(3-chloro-4-fluorophenyl)tetrahydrofuran .
This type of reaction highlights the potential for the butanol chain to participate in significant ring-forming reactions, a key strategy in the synthesis of heterocyclic compounds.
Reactivity of the Halogen Substituents (Chloro and Fluoro) on the Aromatic Ring
The chlorine and fluorine atoms attached to the phenyl group are subject to substitution reactions, primarily through a nucleophilic aromatic substitution mechanism.
Nucleophilic Aromatic Substitution (SₙAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
In this compound, the aromatic ring is substituted with both chlorine and fluorine. Key factors influencing an SₙAr reaction on this substrate include:
Leaving Group Ability: In SₙAr reactions, the rate-determining step is typically the initial nucleophilic attack on the ring, not the departure of the leaving group. masterorganicchemistry.com The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. Consequently, fluoride (B91410) is generally a better leaving group than chloride in SₙAr reactions. masterorganicchemistry.comyoutube.com
Ring Activation: SₙAr reactions are accelerated by the presence of electron-withdrawing groups. masterorganicchemistry.com In this molecule, the chloro and fluoro substituents are themselves electron-withdrawing. The butanol substituent is weakly activating. The chloro group is ortho to the fluorine, which can provide some activation for the displacement of the fluorine atom.
Regioselectivity: A strong nucleophile would preferentially attack the carbon at position 4 (attached to fluorine) over the carbon at position 3 (attached to chlorine). This is due to the superior ability of fluorine to stabilize the intermediate negative charge through its inductive effect and its better performance as a leaving group in this context.
| Feature | Position 3 (C-Cl) | Position 4 (C-F) |
| Leaving Group | Chloride (Cl⁻) | Fluoride (F⁻) |
| Reactivity | Less reactive towards SₙAr compared to C-F. | More reactive towards SₙAr due to the high electronegativity of fluorine. masterorganicchemistry.comyoutube.com |
| Product | Substitution of Cl with a nucleophile (Nu). | Substitution of F with a nucleophile (Nu). |
Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. libretexts.org The regiochemical outcome of the reaction is dictated by the directing effects of the substituents already present on the ring. masterorganicchemistry.com
The directing effects for the substituents on this compound are as follows:
-CH(OH)C₄H₉ group (at C1): This alkyl alcohol group is an activating group and an ortho, para-director.
-Cl group (at C3): Halogens are deactivating groups but are also ortho, para-directors. masterorganicchemistry.com
-F group (at C4): Like chlorine, fluorine is a deactivating ortho, para-director. masterorganicchemistry.com
The available positions for substitution are C2, C5, and C6. The directing effects of the existing groups on these positions are summarized below.
| Position | Directing Effect from -CH(OH)R | Directing Effect from -Cl | Directing Effect from -F | Net Effect and Steric Considerations |
| C2 | ortho (activating) | ortho (directing) | meta (deactivating) | Favorable due to ortho direction from the activating butanol group and the chloro group. Steric hindrance from the adjacent butanol and chloro groups is significant. |
| C5 | meta (deactivating) | meta (deactivating) | ortho (directing) | Less favorable. Although it is ortho to the fluorine, it is meta to the stronger activating butanol group. |
| C6 | ortho (activating) | para (directing) | meta (deactivating) | Potentially the most favored position. It is ortho to the activating butanol group and para to the chloro group, with less steric hindrance than the C2 position. |
Therefore, electrophilic attack is most likely to occur at the C6 position, followed by the C2 position, with the C5 position being the least favored. The final product distribution will depend on the specific electrophile and reaction conditions used.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide. libretexts.org this compound can be coupled with various boronic acids or their esters to synthesize more complex biaryl structures. The reaction is catalyzed by a palladium(0) complex and requires a base. libretexts.org Given that aryl chlorides are less reactive than aryl bromides or iodides, more specialized catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, are typically required for efficient coupling. libretexts.orgnih.gov
The catalytic cycle involves three main steps: oxidative addition of the aryl chloride to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. catalysis.blog
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, couples the aryl chloride with an alkene to form a substituted alkene. acs.orgyoutube.com This reaction is also catalyzed by palladium and requires a base. youtube.com The reaction with this compound would result in the formation of a new carbon-carbon bond at the site of the chlorine atom, attaching the 1-(4-fluorophenyl)-1-butanol moiety to an alkene. The regioselectivity of the alkene addition is primarily governed by steric factors. mdpi.com Similar to the Suzuki coupling, the use of aryl chlorides often necessitates higher temperatures or more active catalyst systems. capes.gov.br
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl chloride with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is unique among the common cross-coupling reactions as it typically employs a dual catalyst system of palladium and a copper(I) salt, along with an amine base. wikipedia.orgorganic-chemistry.org Copper-free protocols have also been developed. nih.gov The reaction of this compound would yield an arylethyne derivative. The reactivity of aryl halides in Sonogashira coupling follows the general trend I > Br > Cl, making the coupling of aryl chlorides the most challenging. wikipedia.org
Table 1: Illustrative Conditions for Cross-Coupling Reactions
| Reaction | Typical Catalyst | Coupling Partner | Base | Solvent | Potential Product Type |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos) | Arylboronic acid (Ar-B(OH)₂) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane, Toluene, DMF | Biaryl-substituted butanol |
| Heck | Pd(OAc)₂, Palladacycles | Alkene (e.g., Styrene, Acrylate) | Et₃N, K₂CO₃ | DMF, NMP, Acetonitrile | Alkene-substituted phenylbutanol |
| Sonogashira | Pd(PPh₃)₂Cl₂, CuI | Terminal Alkyne (R-C≡CH) | Et₃N, Diisopropylamine | THF, DMF | Alkyne-substituted phenylbutanol |
Reactions Involving the Butyl Chain and Stereogenic Center
The secondary benzylic alcohol group is a key site of reactivity. Its position next to the phenyl ring allows for the formation of a resonance-stabilized benzylic carbocation, which significantly influences the mechanisms of elimination and substitution reactions. youtube.compearson.com
Elimination Reactions (e.g., dehydration, dehydrohalogenation)
Under acidic conditions and often with heat, the secondary alcohol can undergo dehydration (elimination of a water molecule) to form alkenes. chemdictionary.org This reaction typically proceeds through an E1 mechanism for secondary and tertiary alcohols. chemdictionary.orgbyjus.com
The mechanism involves three steps:
Protonation of the hydroxyl group by an acid to form a good leaving group (H₂O). chemdictionary.orglibretexts.org
Loss of the water molecule to form a secondary benzylic carbocation. This is the slow, rate-determining step. byjus.com The carbocation is stabilized by resonance with the adjacent aromatic ring.
A weak base (like water or the conjugate base of the acid) removes a proton from an adjacent carbon, forming a double bond.
When multiple alkene isomers can be formed, the reaction often follows Zaitsev's rule, yielding the more substituted (and thus more stable) alkene as the major product. pearson.com
Substitution Reactions (e.g., SN1, SN2 mechanisms)
The hydroxyl group can be substituted by a nucleophile, typically after protonation to create a better leaving group. libretexts.org Given that this compound is a secondary benzylic alcohol, it is highly prone to react via an S(_N)1 mechanism. youtube.comopenstax.org
The S(_N)1 mechanism proceeds through the formation of the resonance-stabilized benzylic carbocation intermediate, similar to the E1 pathway. libretexts.orgopenstax.org This planar carbocation can then be attacked by a nucleophile from either face, leading to a racemic mixture if the starting alcohol was enantiomerically pure. youtube.com The rate of an S(_N)1 reaction is dependent only on the concentration of the substrate and is favored by polar, protic solvents that can stabilize the carbocation intermediate. openstax.org
While an S(_N)2 reaction is possible for secondary alcohols, it is less likely here due to the stability of the benzylic carbocation intermediate that strongly favors the S(_N)1 pathway. An S(_N)2 reaction would involve a single, concerted step where the nucleophile attacks as the leaving group departs, and its rate would depend on the concentration of both the substrate and the nucleophile.
Rearrangement Processes
Carbocation intermediates, such as those formed during S(_N)1 and E1 reactions, are susceptible to rearrangement to form a more stable carbocation. youtube.comlibretexts.org This typically occurs via a 1,2-hydride or 1,2-alkyl shift. masterorganicchemistry.commasterorganicchemistry.com However, in the case of the secondary benzylic carbocation formed from this compound, a rearrangement is unlikely. The carbocation is already significantly stabilized by resonance with the phenyl ring. youtube.compdx.edu A shift of a hydride from the adjacent methylene (B1212753) group would result in a less stable primary carbocation. Therefore, the benzylic carbocation is expected to react directly with a nucleophile or base without undergoing rearrangement. ucalgary.ca
Thermal Decomposition and Pyrolysis Studies
Under more extreme pyrolysis conditions, cleavage of the carbon-halogen bonds could occur, though the C-F bond is significantly more stable than the C-Cl bond. quora.com Further fragmentation could involve the cleavage of the C-C bonds in the butyl chain or even the decomposition of the aromatic ring, potentially leading to the formation of polycyclic aromatic hydrocarbons (PAHs) and various smaller volatile compounds. nih.govwikipedia.org The precise product distribution would depend heavily on the temperature, pressure, and presence of other substances.
Mechanistic Postulations and Kinetic Studies
The mechanisms for the primary reactions of this compound are well-established in organic chemistry.
Cross-Coupling: The mechanisms for Suzuki, Heck, and Sonogashira reactions are all based on a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination. catalysis.blog Kinetic studies would show a dependence on the concentration of both the aryl halide and the palladium catalyst.
Substitution/Elimination: The competition between S(_N)1 and E1 reactions is common for secondary benzylic alcohols. Both proceed through a common rate-determining step: the formation of a carbocation. openstax.org Kinetic studies for these pathways would show a first-order rate law, where the rate is proportional to the concentration of the substrate, k[R-OH], after initial protonation. byjus.com In contrast, any competing S(_N)2 or E2 pathways would exhibit second-order kinetics, with the rate depending on the concentration of both the substrate and the nucleophile/base, k[R-OH][Nu/Base]. Distinguishing between these pathways experimentally would involve analyzing the product distribution under various conditions (solvent, temperature, nucleophile/base strength) and performing kinetic measurements.
Table 2: Postulated Mechanistic Details and Kinetic Profiles
| Reaction Type | Postulated Mechanism | Key Intermediate | Expected Rate Law | Stereochemical Outcome |
|---|---|---|---|---|
| Substitution (e.g., with HBr) | SN1 | Benzylic Carbocation | Rate = k[Substrate] | Racemization |
| Elimination (Dehydration) | E1 | Benzylic Carbocation | Rate = k[Substrate] | Zaitsev's Rule (major product) |
| Substitution (strong Nu:) | SN2 (minor pathway) | Pentacoordinate Transition State | Rate = k[Substrate][Nucleophile] | Inversion of configuration |
| Cross-Coupling | Pd(0)/Pd(II) Cycle | Pd(II) oxidative addition complex | Complex kinetics, depends on catalyst, substrate, and coupling partner | Not applicable at stereocenter |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring atoms in a molecule. In 1-(3-Chloro-4-fluorophenyl)-1-butanol, distinct signals are expected for the aromatic protons, the carbinol proton (CH-OH), the methylene (B1212753) protons (CH₂), and the terminal methyl protons (CH₃).
The aromatic region would display complex splitting patterns due to the chlorine and fluorine substituents on the phenyl ring. The proton ortho to the fluorine may appear as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The other aromatic protons would also show splitting based on their positions relative to each other and the substituents.
The carbinol proton, attached to the same carbon as the hydroxyl group and the aromatic ring, would likely appear as a triplet, coupled to the adjacent methylene group. The position of this signal can be sensitive to solvent and concentration. The two protons of the adjacent methylene group are diastereotopic and may exhibit complex splitting. The next methylene group would also show a complex multiplet, and the terminal methyl group would appear as a triplet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.10 - 7.50 | m |
| CH-OH | ~4.70 | t |
| CH₂ | 1.60 - 1.80 | m |
| CH₂ | 1.20 - 1.40 | m |
Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.
The carbon atom attached to the fluorine will show a large coupling constant (¹JC-F), appearing as a doublet. The carbon bearing the chlorine atom will also have its chemical shift influenced by the halogen. The carbinol carbon (CH-OH) will resonate at a characteristic downfield position. The aliphatic carbons of the butyl chain will appear at upfield chemical shifts. The number of signals will confirm the number of non-equivalent carbon atoms in the molecule. For 1-butanol, the carbon chemical shifts are observed at approximately δ 61.4, 34.8, 18.8, and 13.8 ppm. researchgate.net The presence of the substituted phenyl ring in this compound would shift these values.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-F | ~158 (d, ¹JC-F ≈ 245 Hz) |
| Aromatic C-Cl | ~134 |
| Aromatic C-H | 115 - 130 |
| Aromatic C-ipso | ~142 |
| CH-OH | ~75 |
| CH₂ | ~38 |
| CH₂ | ~19 |
Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions. 'd' denotes a doublet.
¹⁹F NMR is a highly sensitive technique for detecting and characterizing fluorine-containing compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For comparison, the ¹⁹F NMR chemical shift for 4-fluorobenzaldehyde (B137897) is reported at -102.4 ppm. rsc.org
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete molecular structure. princeton.eduyoutube.comresearchgate.netslideshare.netyoutube.com
COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton coupling correlations. youtube.comyoutube.com This would help to establish the connectivity of the butyl chain by showing cross-peaks between adjacent methylene groups and between the carbinol proton and its neighboring methylene protons. It would also help to assign the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. youtube.comyoutube.com This would allow for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. youtube.comyoutube.com This is particularly useful for identifying quaternary carbons and for connecting the butyl chain to the aromatic ring. For example, correlations would be expected between the carbinol proton and the ipso-carbon of the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals protons that are close in space, even if they are not directly bonded. researchgate.net This can provide information about the three-dimensional structure and conformation of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.com
The IR spectrum of this compound would show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the butyl group would be observed in the 2850-2960 cm⁻¹ region. The C-O stretching vibration of the alcohol would be visible around 1050-1150 cm⁻¹. The presence of the aromatic ring would give rise to characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The C-F and C-Cl stretching vibrations are expected in the fingerprint region, typically below 1200 cm⁻¹. For instance, the IR spectrum of 4-chloro-1-butanol (B43188) shows distinct peaks that can be compared. nist.gov
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| O-H (alcohol) | 3200 - 3600 (broad) |
| C-H (aromatic) | 3000 - 3100 |
| C-H (aliphatic) | 2850 - 2960 |
| C=C (aromatic) | 1450 - 1600 |
| C-O (alcohol) | 1050 - 1150 |
| C-F | 1100 - 1250 |
Note: These are characteristic ranges and the exact positions can vary.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. However, alcohols often exhibit weak or absent molecular ion peaks due to facile fragmentation. libretexts.org
Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. libretexts.org For this compound, alpha-cleavage could result in the formation of a stable benzylic cation. The fragmentation of the butyl chain would also produce characteristic ions. The presence of chlorine would be indicated by isotopic peaks (M+2) due to the natural abundance of the ³⁷Cl isotope.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is used to analyze the electronic transitions within the molecule, specifically within the chromophore. For this compound, the chromophore is the 3-chloro-4-fluorophenyl group. The substituted benzene (B151609) ring gives rise to characteristic absorption bands in the UV region.
The electronic transitions are typically the π → π* transitions of the aromatic ring. The substitution pattern (chloro and fluoro groups) on the benzene ring influences the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. It is expected to exhibit absorption bands characteristic of substituted benzenes, likely in the range of 250-280 nm.
Table 3: Expected UV-Vis Absorption Data for this compound
| Chromophore | Expected Transition | Predicted λmax Range (in Ethanol) |
| 3-Chloro-4-fluorophenyl | π → π* | 250 - 280 nm |
Chiroptical Spectroscopy (VCD, ORD, CD) for Enantiomeric Characterization
Since this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, it exists as a pair of enantiomers, (R)- and (S)-1-(3-chloro-4-fluorophenyl)-1-butanol. The synthesis of optically active versions of this compound has been reported, underscoring the importance of techniques that can distinguish between these enantiomers. Chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with polarized light, are essential for this purpose.
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by the chiral molecule. A CD spectrum would show positive or negative peaks (Cotton effects) corresponding to the electronic transitions of the chromophore. The two enantiomers would produce mirror-image CD spectra, allowing for their differentiation and the determination of enantiomeric excess.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, ORD spectra of the two enantiomers are mirror images of each other.
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of electronic CD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD provides detailed structural information about the absolute configuration of a chiral molecule in solution.
While patents confirm the synthesis of enantiomerically enriched this compound, specific experimental data from VCD, ORD, or CD spectroscopy were not found in the search results. The primary method cited for analyzing the enantiomers of this compound in synthetic contexts is chiral High-Performance Liquid Chromatography (HPLC).
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding a molecule's properties at the electronic level. These methods solve approximations of the Schrödinger equation to determine electron distribution, which in turn dictates molecular structure, stability, and reactivity.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations can elucidate the optimized molecular geometry, vibrational frequencies, and various electronic properties.
Key applications of DFT include the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular reactivity and stability. researchgate.net
For instance, in a DFT study on 5-(4-chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid using the B3LYP/6-31G(d,p) level of theory, the HOMO-LUMO energy gap was calculated. nih.gov Similar calculations for 1-(3-chloro-4-fluorophenyl)-1-butanol would map its molecular electrostatic potential, identifying regions susceptible to nucleophilic or electrophilic attack. Such studies on related compounds reveal that DFT is a powerful tool for comparing the reactivity and stability of different molecular systems. researchgate.netnih.gov
Illustrative DFT-Calculated Parameters for a Structurally Related Compound Data below is for 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid and is for illustrative purposes only.
| Parameter | Value |
| HOMO Energy | -6.54 eV |
| LUMO Energy | -2.15 eV |
| Energy Gap (ΔE) | 4.39 eV |
| Data sourced from a DFT study at the B3LYP/6-31G(d,p) level of theory. nih.gov |
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time by solving Newton's equations of motion. While quantum methods provide static pictures of energy minima, MD simulates the actual movement of atoms and the transitions between different conformational states at a given temperature.
For a molecule like this compound, MD simulations can map its conformational landscape by exploring the full range of accessible shapes. This is particularly important for understanding how the flexible butanol chain interacts with the substituted phenyl ring. Studies on butanol isomers in aqueous solutions have used MD to investigate how molecular shape influences aggregation and interaction with the surrounding environment. nih.govrsc.org For example, simulations of 2-butanol (B46777) showed a tendency to form aggregates at concentrations above 1 M, which in turn affects the properties of the solution. nih.gov Similarly, MD simulations of phenyl derivatives of butanol isomers revealed that the presence of the aromatic ring leads to a more disordered organization of molecules compared to their aliphatic counterparts. acs.org An MD simulation of this compound would reveal its preferred conformations in different solvents and the timescales of transitions between them.
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.
Transition State Characterization and Activation Energy Calculations
A chemical reaction proceeds from reactants to products through a high-energy transition state. The energy difference between the reactants and the transition state is the activation energy (energy barrier), which determines the reaction rate. Computational methods, particularly DFT, can be used to locate the precise geometry of a transition state and calculate its energy. libretexts.org
For example, in the synthesis of ethyl acetate, DFT calculations at the B3LYP/6–31G(d,p) level identified the transition state for the nucleophilic addition of ethanol (B145695) to protonated acetic acid. acs.orgnih.gov The calculated energy barrier was 19.6 kcal/mol, identifying this step as the rate-determining step of the reaction. acs.orgnih.gov Similar methods could be applied to model the synthesis of this compound, for instance, in a Grignard reaction or the reduction of the corresponding ketone. Such calculations would identify the key transition states, predict reaction feasibility, and help optimize reaction conditions. The process involves optimizing reactant and product structures, then using a method like the Nudged Elastic Band (NEB) to find a minimum energy pathway and locate the transition state. fossee.in
Potential Energy Surface Mapping
A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a chemical system as a function of its geometric parameters. researchgate.net By exploring the PES, chemists can identify all possible stable isomers, intermediates, and the transition states that connect them. acs.org
Mapping the PES is computationally intensive but provides a comprehensive overview of a reaction's landscape. For a molecule like this compound, a simplified PES could be generated by mapping the energy as a function of rotation around key bonds, revealing the most stable conformations. For a reaction, the PES shows the lowest energy path from reactants to products. researchgate.net For instance, a complete 6-dimensional PES for the benzene (B151609) dimer was developed using high-level calculations, identifying three distinct energy minima and the saddle points connecting them. acs.org A similar, albeit more complex, approach for a reaction involving this compound would elucidate all possible mechanistic pathways and their relative energy barriers, offering a complete picture of the reaction dynamics.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution and identifying regions that are prone to electrophilic and nucleophilic attack. The MEP surface provides a color-coded guide to the molecule's reactivity, where different colors signify different levels of electrostatic potential.
In a typical MEP map, regions of negative electrostatic potential, which are susceptible to electrophilic attack, are colored in shades of red. These areas correspond to an excess of electron density, often found around electronegative atoms. Conversely, regions of positive electrostatic potential, indicating a deficiency of electrons and a propensity for nucleophilic attack, are depicted in blue. Green and yellow areas represent intermediate or near-neutral potential. arabjchem.orgnih.gov
Applying this understanding to "this compound," an MEP analysis would be expected to show the most negative potential (red) localized around the oxygen atom of the hydroxyl group and the fluorine atom attached to the phenyl ring. These sites would be the most probable points of interaction for electrophiles. The hydrogen atom of the hydroxyl group would exhibit a region of high positive potential (blue), making it a likely site for nucleophilic interaction. The aromatic ring, influenced by the electron-withdrawing chloro and fluoro substituents, would likely present a complex potential surface with regions of both positive and neutral potential.
Table 1: Predicted Regions of High and Low Electrostatic Potential for this compound
| Molecular Region | Predicted Electrostatic Potential | Inferred Reactivity |
| Oxygen atom of the hydroxyl group | High Negative Potential (Red) | Prone to electrophilic attack |
| Fluorine atom on the phenyl ring | High Negative Potential (Red) | Prone to electrophilic attack |
| Hydrogen atom of the hydroxyl group | High Positive Potential (Blue) | Prone to nucleophilic attack |
| Phenyl ring | Varied (Positive to Neutral) | Susceptible to specific interactions based on substituent effects |
In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, VCD Spectra)
Computational methods, particularly Density Functional Theory (DFT), have become indispensable for the in silico prediction of spectroscopic parameters. These predictions are crucial for structural elucidation and for understanding the dynamic behavior of molecules in different environments.
NMR Chemical Shifts:
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. The prediction of NMR chemical shifts through computational modeling can aid in the assignment of experimental spectra and provide confidence in structural assignments. arabjchem.org Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, have shown good agreement with experimental NMR data for a variety of molecules, including substituted benzyl (B1604629) ethers. arabjchem.org
For "this compound," while specific in silico NMR data is not available, a computational study would likely focus on predicting the ¹H and ¹³C chemical shifts. The chemical shifts of the protons and carbons in the vicinity of the chiral center, the hydroxyl group, and the substituted phenyl ring would be of particular interest. For instance, the chemical shift of the carbinol proton (the proton on the carbon bearing the hydroxyl group) and the carbon to which it is attached would be sensitive to the electronic environment created by the chloro and fluoro substituents on the aromatic ring. Comparison of predicted shifts with experimental data would be a powerful tool for confirming the molecular structure. Based on data for benzyl alcohol, the aromatic protons would likely appear in the range of 7.0-7.5 ppm, while the carbinol proton would be further upfield. yale.edu
Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for a Structurally Related Compound (Benzyl Alcohol)
| Carbon Atom | Experimental Chemical Shift (ppm) in CDCl₃ |
| C (ipso) | 140.6 |
| C (ortho) | 126.6 |
| C (meta) | 128.0 |
| C (para) | 126.9 |
| CH₂ | 63.8 |
| Data sourced from a study on benzyl alcohol and is provided for illustrative purposes. yale.edu |
Vibrational Circular Dichroism (VCD) Spectra:
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules. wikipedia.orgbruker.com It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Since "this compound" possesses a chiral center at the butanol carbon, it will exhibit a VCD spectrum.
The power of VCD is significantly enhanced when combined with computational chemistry. The VCD spectrum of a molecule can be simulated using ab initio quantum mechanical calculations, most commonly at the DFT level of theory. nih.gov By comparing the computationally predicted VCD spectrum of a specific enantiomer (e.g., the R-enantiomer) with the experimentally measured spectrum, the absolute configuration of the molecule in the sample can be unambiguously determined. The calculated spectrum for the opposite enantiomer will be a mirror image. nih.gov
A computational study of "this compound" would involve optimizing the geometry of one enantiomer and then calculating its vibrational frequencies and VCD intensities. The resulting simulated spectrum could then be used to assign the absolute configuration from an experimental VCD measurement. This approach has been successfully applied to a wide range of chiral molecules. researchgate.net
Applications in Advanced Organic Synthesis and Chemical Research
Utilization as a Building Block in Complex Molecule Synthesis
Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of more complex molecular architectures. nih.gov The specific arrangement of functional groups in 1-(3-chloro-4-fluorophenyl)-1-butanol makes it a valuable synthon in the construction of intricate molecular frameworks.
Precursors to Biologically Relevant Scaffolds
The synthesis of biologically active molecules is a cornerstone of medicinal chemistry and drug discovery. Chiral alcohols, such as this compound, are crucial intermediates in the synthesis of a wide array of pharmaceuticals. The enantiomeric purity of these alcohols is often critical to the therapeutic efficacy and safety of the final drug product.
A common and highly effective method for producing enantiomerically pure chiral alcohols is the stereoselective reduction of the corresponding prochiral ketone. For instance, the biocatalytic reduction of 2-chloro-1-(3-chloro-4-fluorophenyl)ethanone using a ketoreductase from Hansenula polymorpha has been shown to produce (S)-2-chloro-1-(3-chloro-4-fluorophenyl)ethanol with high yield and excellent enantiomeric excess. nih.gov This enzymatic approach, often utilizing recombinant E. coli cells, highlights a powerful and green method for accessing these valuable chiral building blocks. nih.gov
Similarly, various microorganisms are capable of reducing substituted acetophenones to their corresponding chiral alcohols, which are then used as intermediates in the synthesis of potential therapeutics, including those for Alzheimer's disease. nih.gov The presence of halogen atoms on the phenyl ring of this compound can influence its interaction with biological targets and provide sites for further chemical modification, making it a valuable precursor for generating diverse molecular scaffolds for biological screening.
Intermediates in Fine Chemical Production
Fine chemicals are pure, single substances produced in limited quantities and sold at high prices. They are used as starting materials and intermediates for specialty chemicals, particularly pharmaceuticals, agrochemicals, and dyes. Halogenated compounds are frequently employed in the fine chemical industry due to their utility in a variety of chemical transformations. mt.com
The synthesis of this compound would typically proceed through the reduction of its corresponding ketone, 1-(3-chloro-4-fluorophenyl)butan-1-one. The synthesis of a related compound, 4-chloro-1-(4-fluorophenyl)butan-1-one, has been achieved with high yield and purity through a Friedel-Crafts acylation reaction. rsc.org This ketone can then be reduced to the desired alcohol.
The resulting this compound can serve as a key intermediate in multi-step syntheses. For example, related phenyl butanol derivatives are crucial intermediates in the synthesis of various pharmaceuticals. researchgate.net The chloro and fluoro substituents on the aromatic ring can be exploited in cross-coupling reactions or other transformations to build more complex molecules.
Development of Novel Synthetic Methodologies
The quest for new and efficient synthetic methods is a driving force in organic chemistry. Halogenated compounds are often used as substrates in the development of new reactions, particularly those involving metal-catalyzed cross-coupling and C-H activation.
While specific research detailing the use of this compound in the development of novel synthetic methodologies is not extensively documented, its structure lends itself to such investigations. For example, the development of new methods for the synthesis of fluorinated compounds is an active area of research. rsc.org Halofluorination and related reactions of olefins are used to create diverse fluorine-containing building blocks. nih.gov The presence of both chlorine and fluorine on the phenyl ring of this compound allows for the study of selective transformations at different halogenated sites.
Furthermore, the development of efficient and stereoselective methods for the synthesis of chiral alcohols is a significant area of research. Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has been shown to be a highly effective method for producing a variety of chiral 1,2-amino alcohols, which are important pharmacophores. nih.gov Similar catalytic systems could potentially be developed or optimized using substrates like 1-(3-chloro-4-fluorophenyl)butan-1-one to produce the chiral alcohol with high enantioselectivity.
Research on Structure-Reactivity Relationships in Halogenated Alcohols
Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental to predicting reaction outcomes and designing new synthetic routes. The presence of halogen substituents on the phenyl ring of this compound significantly influences its electronic properties and, consequently, its reactivity.
The Hammett equation is a widely used tool in physical organic chemistry to quantify the effect of substituents on the reactivity of aromatic compounds. researchgate.net The chloro and fluoro groups are both electron-withdrawing, which can affect the acidity of the hydroxyl proton and the susceptibility of the benzylic carbon to nucleophilic or electrophilic attack.
Kinetic studies on the reactions of substituted phenyl benzoates with various nucleophiles have shown that electron-withdrawing substituents enhance reactivity. rsc.orgresearchgate.net In the context of this compound, the electron-withdrawing nature of the halogens would be expected to increase the acidity of the alcohol compared to its non-halogenated counterpart. This increased acidity could influence its reactivity in reactions such as esterification or etherification.
Furthermore, the relative positions of the chloro and fluoro groups (meta and para to the butanol side chain, respectively) will have distinct electronic effects that can be studied to understand the nuances of substituent effects on reaction mechanisms. Such studies contribute to a deeper understanding of fundamental organic chemistry principles and can guide the rational design of new catalysts and synthetic strategies.
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and fine chemical industries. magtech.com.cnnih.gov Future research on 1-(3-Chloro-4-fluorophenyl)-1-butanol should prioritize the development of efficient and sustainable synthetic methodologies, moving away from classical chemical processes that often require harsh conditions and generate significant waste. magtech.com.cnnih.gov
A primary focus will be the asymmetric reduction of the corresponding prochiral ketone, 3-chloro-4-fluorobutyrophenone. Promising sustainable approaches include:
Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes, such as alcohol dehydrogenases (ADHs), offers a green alternative with high enantioselectivity under mild reaction conditions. magtech.com.cnnih.govrsc.org Research could explore a variety of microorganisms or engineered enzymes to achieve high yields and enantiomeric excess for the target alcohol. magtech.com.cnresearchgate.net The use of whole-plant-cell systems, such as Daucus carota (carrot) roots, which have shown broad substrate compatibility, could also be investigated as a cost-effective and environmentally friendly option. rsc.org
Organocatalysis: Metal-free organocatalysts provide another sustainable route, avoiding the toxicity and cost associated with heavy metals. thieme-connect.comrsc.orgthieme-connect.com Future work could involve screening different classes of organocatalysts, such as those based on oxazaborolidines, BINOL, or chiral phosphoric acids, to find the optimal system for the asymmetric reduction of the precursor ketone. rsc.orgmdpi.com
Solvent-Free and Concentrated Reactions: To further enhance the green credentials of the synthesis, exploring solvent-free or highly concentrated reaction conditions is a key direction. nih.gov This approach minimizes waste and can lead to more efficient processes.
The table below outlines potential sustainable synthetic strategies for producing chiral this compound.
| Synthetic Strategy | Catalyst/System | Potential Advantages |
| Biocatalytic Asymmetric Reduction | Whole-cell biocatalysts (e.g., Lactobacillus kefiri), Isolated Alcohol Dehydrogenases (ADHs) | High enantioselectivity, mild reaction conditions, environmentally friendly. magtech.com.cnresearchgate.net |
| Organocatalytic Asymmetric Reduction | Oxazaborolidine catalysts, Chiral Phosphoric Acids, BINOL-derived catalysts | Metal-free, reduced toxicity, potential for catalyst recycling. thieme-connect.comrsc.org |
| Green Chemistry Approaches | Use of Daucus carota roots, solvent-free conditions, aqueous media | Low cost, sustainability, reduced environmental impact. nih.govrsc.orgresearchgate.net |
Exploration of Novel Catalytic Transformations
Beyond its synthesis, this compound can serve as a starting material for various catalytic transformations to generate a library of new chemical entities. Future research should explore novel catalytic reactions where this alcohol is a key substrate.
Deracemization: Developing catalytic systems for the deracemization of racemic this compound would be highly valuable. Chemoenzymatic methods, combining a non-enantioselective oxidation with a highly enantioselective enzymatic reduction, could be a promising strategy. nih.gov
Asymmetric Arylation/Vinylation: Nickel-catalyzed asymmetric cross-coupling reactions could be explored to transform the alcohol (or its derivatives) into more complex chiral carbinols. nih.govrsc.org This would involve converting the hydroxyl group into a suitable leaving group, such as a chloride, followed by coupling with aryl or vinyl electrophiles.
Enzymatic Cascades: Designing multi-enzyme cascade reactions starting from the racemic alcohol could lead to the efficient synthesis of other valuable chiral molecules, such as the corresponding chiral amine. nih.gov
Advanced Mechanistic Insights through Combined Experimental and Theoretical Studies
A deeper understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for process optimization and the development of more efficient catalysts.
Nucleophilic Addition to the Precursor Ketone: Detailed computational studies, such as Density Functional Theory (DFT) calculations, can elucidate the transition states of the nucleophilic addition of a hydride to the prochiral ketone. academie-sciences.frpressbooks.pub This can help in understanding the factors controlling stereoselectivity in both chemical and enzymatic reductions. academie-sciences.fr The approach of the nucleophile is not perpendicular to the carbonyl plane, and understanding this trajectory is key to predicting the stereochemical outcome. pressbooks.pub
Catalyst-Substrate Interactions: Combining experimental techniques like NMR spectroscopy with computational modeling can provide insights into the interactions between the substrate and the catalyst (be it an enzyme or an organocatalyst). This knowledge is vital for the rational design of new and improved catalysts.
Reaction Kinetics: Detailed kinetic studies of the synthetic and transformation reactions will help in optimizing reaction conditions and improving the efficiency of the catalytic systems.
Expanding the Scope of Derivatization Reactions
The hydroxyl group of this compound is a prime site for derivatization, allowing for the creation of a wide range of new compounds with potentially interesting properties.
Esterification and Etherification: Simple reactions to form esters and ethers can be explored to modify the properties of the parent alcohol. These derivatives could be screened for various biological activities.
Analytical Derivatization: For the purpose of enantiomeric separation and analysis by techniques like High-Performance Liquid Chromatography (HPLC), derivatization with achiral reagents is a common strategy. scirp.orgresearchgate.netscirp.org Future work could involve developing new derivatizing agents that enhance the separation and detection of the enantiomers of this compound.
Synthesis of Bioactive Molecules: The alcohol can be used as a chiral building block in the synthesis of more complex and potentially bioactive molecules. Its halogenated phenyl ring offers sites for further functionalization through cross-coupling reactions.
The table below shows examples of derivatization approaches that could be applied to this compound.
| Derivatization Method | Reagent Type | Purpose |
| Esterification | Acid chlorides, Carboxylic acids | Synthesis of new compounds, pro-drugs. |
| Etherification | Alkyl halides | Modification of physical and chemical properties. |
| Analytical Derivatization | Dinitrobenzoyl chloride, etc. | Enantiomeric separation by HPLC. scirp.orgresearchgate.netscirp.org |
Investigation of Solid-State Properties and Crystal Engineering
The solid-state properties of chiral molecules, including their crystal structure and polymorphism, are of great importance, particularly in the pharmaceutical industry.
Crystallization and Polymorph Screening: A systematic study of the crystallization behavior of both the racemic mixture and the individual enantiomers of this compound should be undertaken. This would involve screening different solvents and conditions to identify potential polymorphs.
Single Crystal X-ray Diffraction: Obtaining single crystals and determining their three-dimensional structure through X-ray diffraction is essential. csic.esucla.edu This would provide definitive proof of the absolute configuration and reveal the packing arrangements and intermolecular interactions in the solid state. mdpi.com For fluorinated compounds, specific interactions involving fluorine atoms can influence the crystal packing. acs.org
Solid-State NMR: For fluorinated organic compounds, 19F solid-state NMR spectroscopy can be a powerful tool to probe the local environment of the fluorine atoms and differentiate between different solid forms. udel.edunih.govresearchgate.net
Co-crystallization: Exploring the formation of co-crystals with other achiral or chiral molecules could lead to new solid forms with modified physical properties, such as solubility and stability.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Friedel-Crafts | AlCl₃ | 68 | >95% |
| Grignard | Mg | 72 | >98% |
Q. How can structural characterization of this compound be performed?
- Methodological Answer :
- X-ray Crystallography : Use SHELX software for structure refinement. Collect intensity data with a diffractometer (Cu-Kα radiation, λ = 1.54178 Å) and refine using SHELXL .
- Spectroscopy :
- NMR : Assign peaks using ¹H (δ 1.5–1.8 ppm for CH₂ groups) and ¹⁹F NMR (δ -110 ppm for fluorinated aryl).
- MS : Confirm molecular ion [M+H]⁺ at m/z 202.6 via ESI-MS .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data for derivatives of this compound?
- Methodological Answer :
- Data Cross-Validation : Compare NMR (DEPT-135 for carbon types) and HRMS (accuracy < 5 ppm) to rule out impurities.
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to confirm peak assignments in complex spectra .
- Computational Modeling : Use Gaussian or ORCA to simulate NMR shifts and match experimental data .
Q. What advanced crystallographic techniques are suitable for determining stereochemistry?
- Methodological Answer :
- Twinned Data Refinement : Use SHELXL to handle twinning (e.g., Hooft parameter > 0.4) in high-symmetry space groups (e.g., P2₁/c).
- Charge Density Analysis : Employ multipole refinement (Hansen-Coppens model) to map electron density and confirm bond polarization .
Q. How can metabolomic studies investigate biological interactions of fluorinated aryl alcohols?
- Methodological Answer :
Q. Table 2: Key Metabolites and Analytical Platforms
| Metabolite | Platform | LOD (ng/mL) |
|---|---|---|
| 1-Butanol-glucuronide | LC-DART-MS | 0.5 |
| 3-Chloro-4-fluorophenyl acetate | GC-TOF | 1.2 |
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction intermediates in real time.
- DoE Optimization : Use factorial design (e.g., 3² factors: temperature, catalyst loading) to identify critical parameters affecting yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
